molecular formula C8H6N4 B576320 3H-[1,2,4]triazolo[4,3-a]benzimidazole CAS No. 1491-04-9

3H-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No.: B576320
CAS No.: 1491-04-9
M. Wt: 158.164
InChI Key: JBMXDGPJHWHEQF-UHFFFAOYSA-N
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Description

3H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a triazole and a benzimidazole moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3H-[1,2,4]triazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the triazole or benzimidazole rings .

Scientific Research Applications

3H-[1,2,4]triazolo[4,3-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 3H-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to its specific fusion of the triazole and benzimidazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

1H-[1,2,4]triazolo[4,3-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-11-9-5-12(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMXDGPJHWHEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=NC2=NC3=CC=CC=C3N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663579
Record name 3H-[1,2,4]Triazolo[4,3-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1491-04-9
Record name 3H-[1,2,4]Triazolo[4,3-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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